3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine
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Overview
Description
3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Choice of Solvent: Selecting an appropriate solvent to facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Purification Techniques: Using methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of sulfonyl groups or reduction of other functional groups present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological effect. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfonyl)azetidine: Lacks the chlorophenyl and tolylsulfonyl groups.
3-(4-Methylphenylsulfonyl)azetidine: Similar structure but different substituents.
Uniqueness
3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine is unique due to the presence of both chlorophenyl and tolylsulfonyl groups, which may impart distinct chemical and biological properties compared to other azetidines.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Biological Activity
3-((4-Chlorophenyl)sulfonyl)-1-(m-tolylsulfonyl)azetidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its therapeutic implications and mechanisms of action.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C16H16ClN2O4S2
- Molecular Weight : 386.88 g/mol
The structure includes a sulfonyl group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular receptors.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with sulfonyl chlorides. The general reaction pathway can be summarized as:
- Formation of Azetidine : The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Sulfonation : The introduction of the sulfonyl groups is achieved by reacting the azetidine with 4-chlorobenzenesulfonyl chloride and m-toluenesulfonyl chloride under basic conditions.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, azetidinone derivatives have been noted for their antibacterial properties against various strains of bacteria, including resistant strains. In vitro studies have shown that these compounds can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties.
Anticancer Activity
A study highlighted the potential anticancer effects of azetidinone derivatives. Compounds featuring the azetidine scaffold have demonstrated antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at various phases, which could also apply to our compound of interest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 15.2 | Apoptosis induction |
HT-29 | 20.5 | Cell cycle arrest |
Enzyme Inhibition
The sulfonamide moiety in the compound is known for its ability to inhibit certain enzymes, such as carbonic anhydrase and various proteases. This inhibition can lead to anti-inflammatory effects and has therapeutic implications in treating conditions like glaucoma and edema.
Case Studies
- Antibacterial Activity : A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Anticancer Efficacy : In a study involving human breast cancer cells, a related azetidinone derivative exhibited an IC50 value of 12 µM, indicating strong potential for further development as an anticancer agent.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3-methylphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S2/c1-12-3-2-4-15(9-12)24(21,22)18-10-16(11-18)23(19,20)14-7-5-13(17)6-8-14/h2-9,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLFMHUMRFHWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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